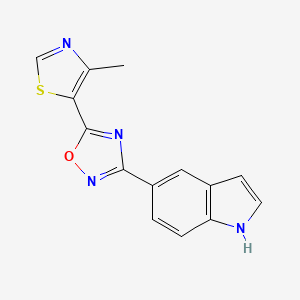
3-(1H-Indol-5-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-5-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an indole ring, a thiazole ring, and an oxadiazole ring. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-5-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Formation of the Thiazole Ring: This can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(1H-Indol-5-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 3-(1H-Indol-5-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(1H-Indol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole
- 3-(1H-Indol-5-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(1H-Indol-5-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole is unique due to the presence of both the thiazole and oxadiazole rings, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C14H10N4OS |
|---|---|
分子量 |
282.32 g/mol |
IUPAC名 |
3-(1H-indol-5-yl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10N4OS/c1-8-12(20-7-16-8)14-17-13(18-19-14)10-2-3-11-9(6-10)4-5-15-11/h2-7,15H,1H3 |
InChIキー |
HJNISMMNTCCMQR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=NC(=NO2)C3=CC4=C(C=C3)NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


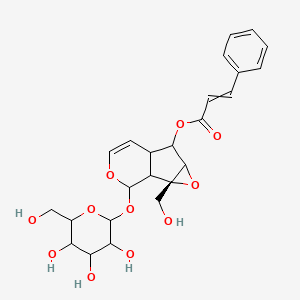
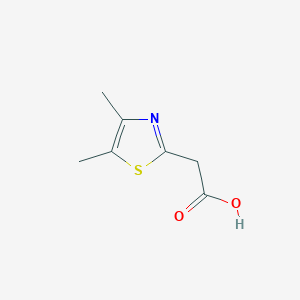

![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
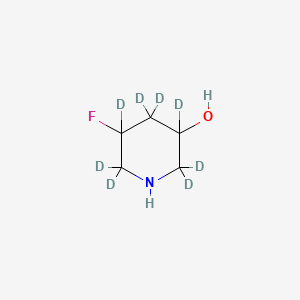
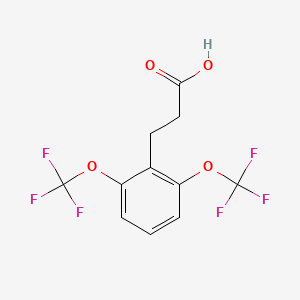
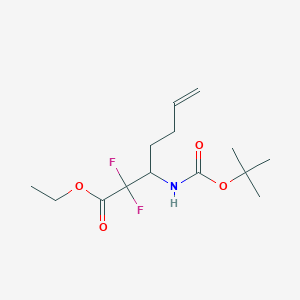
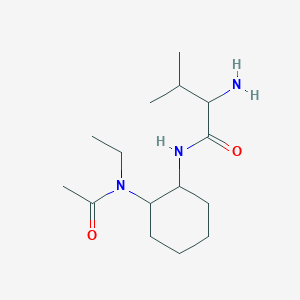
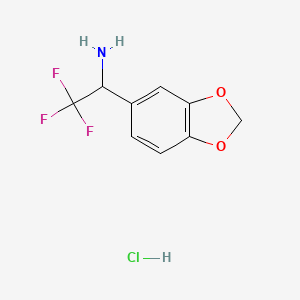
![2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole](/img/structure/B14784615.png)
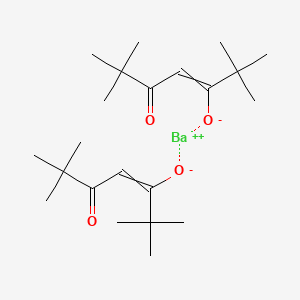
![potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide](/img/structure/B14784621.png)
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate](/img/structure/B14784623.png)
